4-Chlorothiophene-2-carbohydrazide
Description
4-Chlorothiophene-2-carbohydrazide (C$7$H$6$ClN$3$OS) is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and a carbohydrazide (-CONHNH$2$) group at the 2-position. Its synthesis typically involves condensation reactions between thiophene-2-carbohydrazide and chlorinated aldehydes under acidic conditions, as demonstrated in the formation of N'-(4-chlorobenzylidene)thiophene-2-carbohydrazide (C${12}$H$9$ClN$_2$OS) . The crystal structure of such derivatives reveals intermolecular N–H···O hydrogen bonding and weak aromatic stacking interactions, which influence their solid-state stability and solubility .
Properties
IUPAC Name |
4-chlorothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCGLMCXIQXYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiophene-2-carbohydrazide typically involves the reaction of 4-chlorothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is typically purified using industrial-scale crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to an amine group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Chlorothiophene-2-carbohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Chlorothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
- Structure : Features a benzothiophene ring (fused benzene-thiophene system) with a chlorine atom at the 3-position and a long pentadecyl chain on the benzylidene moiety.
- Synthesis: Prepared via condensation of 3-chloro-1-benzo[b]thiophene-2-carboxylic acid hydrazide with 2-hydroxy-4-pentadecylbenzaldehyde in ethanol .
- The benzothiophene core may increase π-π stacking interactions compared to simpler thiophene derivatives .
2-(2-Chlorophenyl)quinoline-4-carbohydrazide
- Structure: Incorporates a quinoline ring system (fused benzene-pyridine) substituted with a 2-chlorophenyl group and a carbohydrazide at the 4-position (C${16}$H${12}$ClN$_3$O) .
- Synthesis: Derived from quinoline-4-carboxylic acid hydrazide and 2-chlorobenzaldehyde.
Functional Group Modifications
3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide
5-Chlorothiophene-2-carboxylic Acid
- Structure : A positional isomer of 4-chlorothiophene-2-carbohydrazide, with chlorine at the 5-position and a carboxylic acid (-COOH) group instead of carbohydrazide .
- Properties : The carboxylic acid group confers higher acidity (pKa ~2–3) and metal-chelating ability, making it suitable for coordination chemistry applications. The 5-chloro substitution alters electron distribution in the thiophene ring, affecting reactivity in electrophilic substitution reactions .
Table 1: Key Structural and Functional Comparisons
Biological Activity
4-Chlorothiophene-2-carbohydrazide is a compound that belongs to the class of thiophene derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of this compound features a thiophene ring substituted with a chlorine atom and a carbohydrazide functional group. This combination is thought to enhance its biological activity by allowing interaction with various biological targets.
Anticancer Activity
Thiophene derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit cell proliferation. A study evaluating various thiophene derivatives demonstrated that they exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 35.0 ± 3.5 |
| HL-60 | 28.0 ± 2.8 |
These results suggest that this compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These findings support the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.
The biological activities of thiophene derivatives are often attributed to their ability to interact with specific molecular targets within cells. For instance, the anticancer effects may involve the inhibition of key signaling pathways related to cell growth and survival, such as the PI3K/Akt and MAPK pathways. Additionally, the antimicrobial action may result from disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives like this compound:
- Cytotoxicity Against Cancer Cells : In a comparative study, various thiophene derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited superior potency compared to traditional chemotherapeutics.
- Antibacterial Efficacy : A recent investigation into the antibacterial properties of thiophene derivatives found that those with a chlorinated thiophene ring demonstrated enhanced activity against multidrug-resistant bacterial strains, reinforcing the importance of structural modifications in developing effective antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
